Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate
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Overview
Description
Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate is a synthetic organic compound with the molecular formula C21H20O5 and a molecular weight of 352.391 g/mol . This compound is part of the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate involves its interaction with various molecular targets and pathways. The compound’s coumarin core is known to inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 7-hydroxy-4-coumarinacetate: Similar coumarin core with an ethyl ester group.
Uniqueness
Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .
Properties
IUPAC Name |
propan-2-yl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-17-9-14(3)10-18-21(17)16(11-19(22)26-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUIEBLANHVNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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